molecular formula C18H13ClFN3O3S B11380882 2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11380882
M. Wt: 405.8 g/mol
InChI Key: RZIAJGKLGCNSAV-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of 2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The synthetic routes typically involve the use of starting materials such as benzylsulfonyl chloride, 2-fluoroaniline, and chloropyrimidine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(benzylsulfonyl)-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.

    Pyrimidine derivatives: Other pyrimidine derivatives with different substituents may exhibit similar or distinct biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H13ClFN3O3S

Molecular Weight

405.8 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(2-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H13ClFN3O3S/c19-13-10-21-18(27(25,26)11-12-6-2-1-3-7-12)23-16(13)17(24)22-15-9-5-4-8-14(15)20/h1-10H,11H2,(H,22,24)

InChI Key

RZIAJGKLGCNSAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

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